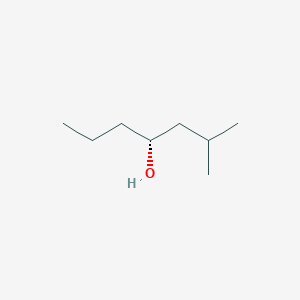

2-Methylheptan-4R-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methylheptan-4R-ol is a secondary alcohol.

Aplicaciones Científicas De Investigación

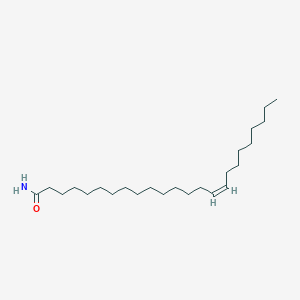

Insect Pheromone Synthesis

2-Methylheptan-4R-ol and its isomers have been widely studied for their applications in the synthesis of insect pheromones. One study highlighted the one-pot multi-enzymatic synthesis of the four stereoisomers of 4-Methylheptan-3-ol, showcasing its relevance in integrated pest management as an environmentally benign alternative to hazardous insecticides. These stereoisomers are active towards different species of insects, demonstrating the compound's significance in developing targeted pest control strategies (Brenna et al., 2017). Additionally, European oak bark beetle extracts containing bioactive compounds including 4-methylheptan-3-ol have been analyzed, revealing the compound's role in the beetle's ecology and potential applications in pest management (Vrkočová et al., 2003).

Chiral Building Blocks in Organic Synthesis

The compound has also been utilized as a chiral building block in organic synthesis. Research has shown that cyclopropane intermediates can be used in the synthesis of chiral alcohols with methyl-branched carbon skeletons, such as (2R)-2-methylundec-10-en-1-ol, (3R)-3-methylheptan-1-ol, and (4R)-4-methyloctan-1-ol. These chiral alcohols are instrumental in the synthesis of insect pheromones, highlighting the compound's utility in the field of organic chemistry and its contribution to synthesizing biologically active substances (Kovalenko & Mineeva, 2014).

Biochemical and Ecological Studies

In the realm of biochemistry and ecology, the compound's derivatives have been studied for their role in various processes. For instance, a study on the biodegradation of iso-alkanes under methanogenic conditions investigated the fate of compounds like 4-methylheptane, revealing the microorganisms and metabolic pathways involved. This research provides insights into environmental bioremediation and the natural degradation processes of petroleum-based pollutants (Abu Laban et al., 2015).

Analytical and Chemical Process Studies

Additionally, studies have been conducted on the volatile markers of cholesterol thermal changes, where compounds like 4-methylpentan-2-ol were recognized as potential markers of cholesterol oxidation. This kind of research is critical for understanding the chemical changes that cholesterol undergoes during thermal processing and can contribute to the development of analytical methods in food science and health research (Derewiaka et al., 2017).

Propiedades

Fórmula molecular |

C8H18O |

|---|---|

Peso molecular |

130.23 g/mol |

Nombre IUPAC |

(4R)-2-methylheptan-4-ol |

InChI |

InChI=1S/C8H18O/c1-4-5-8(9)6-7(2)3/h7-9H,4-6H2,1-3H3/t8-/m1/s1 |

Clave InChI |

QXPLZEKPCGUWEM-MRVPVSSYSA-N |

SMILES isomérico |

CCC[C@H](CC(C)C)O |

SMILES canónico |

CCCC(CC(C)C)O |

Origen del producto |

United States |

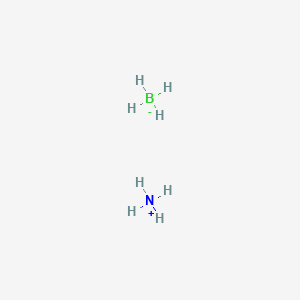

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

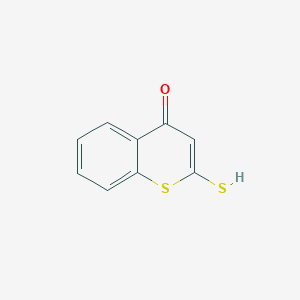

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Naphtho[1,2-b]pyran-5,6-dione, 3,4-dihydro-2-phenyl-](/img/structure/B1254065.png)

![Benzene, 1-[(4-butylphenyl)ethynyl]-4-propyl-](/img/structure/B1254078.png)

![4-[3-(4-Methylphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1254081.png)

![Methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17R)-10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1254084.png)